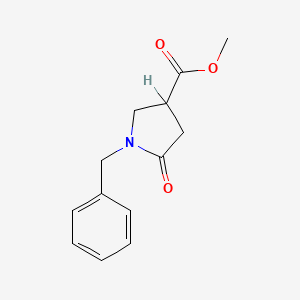

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing nitrogen. The primary systematic name, as documented in chemical databases, is this compound, which precisely describes the structural components and their positional relationships within the molecule. This nomenclature system effectively communicates the presence of a pyrrolidine ring system with specific substitution patterns at defined positions.

The stereochemical complexity of this compound necessitates careful consideration of its three-dimensional arrangements. The compound exists in multiple stereoisomeric forms, with the most commonly referenced being the racemic mixture and individual enantiomers designated as (R) and (S) configurations. The (S)-enantiomer, systematically named methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate, carries the Chemical Abstracts Service number 428518-44-9, while the (R)-enantiomer, designated as methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate, is assigned Chemical Abstracts Service number 428518-36-9. These stereochemical descriptors are crucial for precise identification and application in asymmetric synthesis protocols.

Alternative systematic designations include the more descriptive nomenclature "3-pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)-, methyl ester," which provides a comprehensive description of the functional group arrangement and connectivity pattern. This extended nomenclature system facilitates unambiguous identification by explicitly stating the carboxylic acid derivative nature and the specific substitution pattern on the pyrrolidine ring system. The stereochemical descriptors (3S) and (3R) specifically refer to the configuration at the carbon bearing the carboxylate group, which represents the primary stereogenic center in the molecule.

Propriétés

IUPAC Name |

methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWSSDZHQOPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248434 | |

| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51535-00-3 | |

| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51535-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051535003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51535-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method A: Cyclization and Esterification

This method involves the cyclization of an appropriate amine with a carbonyl compound followed by esterification.

- Starting Materials : Benzylamine, dimethyl itaconate

- Procedure :

- Perform a Michael addition of benzylamine to dimethyl itaconate.

- Follow with intramolecular cyclization to yield the pyrrolidine structure.

- Esterify the resulting acid with methanol to form methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Method B: Reduction and Purification

This method focuses on reducing intermediates to obtain the desired compound.

- Starting Materials : Methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate

- Procedure :

- Dissolve the starting material in tetrahydrofuran (THF).

- Add borane in THF at low temperatures, then reflux for a specified time.

- Neutralize with hydrochloric acid and extract using dichloromethane.

- Purify the product via silica gel chromatography.

Method C: Direct Synthesis from Precursors

This method utilizes direct reactions between precursors to synthesize the target compound.

- Starting Materials : Benzylamine, various alkyl esters

- Procedure :

- Combine benzylamine with an appropriate alkyl ester under reflux conditions.

- Monitor the reaction progress and isolate the product through crystallization or chromatography.

The following table summarizes typical yields and conditions reported in various studies for the synthesis of this compound:

| Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Method A | 75 | Reflux, THF, followed by esterification | High yield with optimized conditions |

| Method B | 85 | Borane reduction, THF reflux | Effective purification required |

| Method C | 65 | Direct reaction at elevated temperatures | Moderate yield, requires optimization |

This compound can be synthesized through various methods involving cyclization, reduction, and direct synthesis from precursors. Each method presents unique advantages regarding yield and purity, making them suitable for different applications in research and industry. Further optimization of these methods may enhance efficiency and product quality, contributing to advancements in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry:

Mécanisme D'action

The mechanism of action of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific bioactive molecule synthesized from this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzyl Group

- Impact : Fluorination (e.g., 4-fluorobenzyl) may improve metabolic resistance but reduce solubility. Alkyl groups (e.g., sec-butyl) lower molecular weight, favoring lipophilicity .

Functional Group Variations

- Impact : Carboxylic acid derivatives improve solubility but may reduce membrane permeability. Benzothiazole moieties expand π-π interactions, critical for targeting enzymes or receptors .

Ring Size and Saturation

- Impact: Six-membered rings (e.g., piperidinone) exhibit better enzyme inhibition due to conformational flexibility, while five-membered pyrrolidinones are inactive against serine hydrolases like MAGL .

Activité Biologique

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring structure with a benzyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 233.26 g/mol. This unique structure contributes to its diverse biological activities and applications in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor or receptor modulator , influencing several biochemical pathways. Specifically, it may inhibit key enzymes or bind to receptors, thereby affecting physiological processes.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. Research indicates that this compound can serve as a precursor in synthesizing bioactive molecules that exhibit significant pharmacological effects.

Key Findings from Research Studies:

- Enzyme Inhibition : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in conditions like metabolic syndrome and obesity .

- Receptor Binding : The compound has been studied for its ability to bind to certain receptors, influencing appetite regulation and stress responses . This receptor interaction highlights its potential role in developing treatments for disorders related to these physiological processes.

Case Studies

Several case studies have documented the biological effects of this compound:

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the final product. It serves as a valuable building block for synthesizing more complex organic molecules and has applications in the pharmaceutical industry for developing fine chemicals and therapeutic agents .

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often starting from pyrrolidine derivatives. A key method involves nucleophilic substitution and cyclization. For example, This compound is synthesized by reacting methyl 5-oxopyrrolidine-3-carboxylate with benzyl halides under basic conditions. Optimization includes:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane for solubility and inertness.

- Temperature control : Reflux conditions (~60–80°C) to drive completion while minimizing side reactions.

- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product with >95% purity .

How is the compound’s structure confirmed experimentally?

X-ray crystallography is the gold standard. The compound’s crystal structure is determined using SHELX software (e.g., SHELXL for refinement), with data collected at low temperatures (e.g., 93 K) to reduce thermal motion artifacts. Key parameters include:

- R-factor : <0.05 for high reliability.

- Data-to-parameter ratio : >10 to ensure model robustness .

Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

What are its primary applications as a synthetic intermediate?

The compound serves as a precursor for bioactive molecules. For example:

- Carbamate derivatives : Reacted with 4-nitrophenylchloroformate to form inhibitors of endocannabinoid hydrolases.

- Amide formation : Condensation with amines under coupling agents (e.g., EDC/HOBt) yields potential enzyme inhibitors.

Biological screening (e.g., competitive ABPP assays) evaluates activity against targets like MAGL and FAAH .

Advanced Research Questions

How are stereochemical outcomes controlled during its functionalization?

Stereoselectivity is achieved via:

- Chiral auxiliaries : Use of enantiopure benzyl groups or catalysts (e.g., Pd/C for hydrogenation).

- Ring puckering analysis : Cremer-Pople parameters quantify non-planar conformations of the pyrrolidine ring, guiding steric and electronic tuning .

For example, Grignard additions to the ketone group are sensitive to steric hindrance from the benzyl substituent, favoring specific diastereomers .

How do computational methods aid in understanding its reactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model:

- Transition states : For nucleophilic attacks on the carbonyl group.

- Electrostatic potential maps : To predict regioselectivity in electrophilic substitutions.

These studies correlate with experimental values and kinetic data .

How to resolve contradictions in bioactivity data for derivatives?

Case study: Derivatives with 6-membered rings (e.g., piperidine carbamates) showed MAGL inhibition, while 5-membered analogs (from this compound) were inactive. Troubleshooting steps include:

- Enzyme docking simulations : Compare binding affinities using AutoDock Vina.

- Metabolic stability assays : Test for rapid degradation in liver microsomes.

- Crystallographic overlap : Analyze active-site compatibility using PyMOL .

What advanced analytical techniques characterize its degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.